molecular formula C22H16Cl4N2O2 B4792109 2,4-DICHLORO-N-[(3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE

2,4-DICHLORO-N-[(3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE

Cat. No.: B4792109
M. Wt: 482.2 g/mol
InChI Key: ONZZANHNTKRDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DICHLORO-N-[(3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE is a complex organic compound characterized by the presence of multiple chlorinated aromatic rings and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-[(3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE typically involves multiple steps, starting with the chlorination of benzene derivatives to introduce chlorine atoms at specific positions. The key steps include:

    Chlorination: Benzene derivatives are chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Formylation: The chlorinated benzene derivatives undergo formylation to introduce formyl groups.

    Amidation: The formylated compounds are then reacted with amines to form the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-[(3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

2,4-DICHLORO-N-[(3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-[(3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DICHLORO-N-(2,4-DICHLOROPHENYL)BENZAMIDE
  • 2,3-DICHLORO-N-(2,4-DICHLOROPHENYL)BENZAMIDE
  • 2,4-DICHLORO-N-(2-(4-CHLOROPHENYL)ETHYL)BENZAMIDE

Uniqueness

2,4-DICHLORO-N-[(3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE is unique due to its specific structural features, including the presence of multiple chlorinated aromatic rings and the formamido group

Properties

IUPAC Name

2,4-dichloro-N-[[3-[[(2,4-dichlorobenzoyl)amino]methyl]phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl4N2O2/c23-15-4-6-17(19(25)9-15)21(29)27-11-13-2-1-3-14(8-13)12-28-22(30)18-7-5-16(24)10-20(18)26/h1-10H,11-12H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZZANHNTKRDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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